molecular formula C18H19ClN2O7S B12749808 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester CAS No. 173908-59-3

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester

Cat. No.: B12749808
CAS No.: 173908-59-3
M. Wt: 442.9 g/mol
InChI Key: RZVGLEGUQLDRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: The ethyl ester and other substituents are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups may exhibit similar reactivity and applications, but the presence of different substituents can result in unique characteristics.

Properties

CAS No.

173908-59-3

Molecular Formula

C18H19ClN2O7S

Molecular Weight

442.9 g/mol

IUPAC Name

ethyl 1-[5-chloro-2-[(3-ethoxy-3-oxopropanoyl)amino]phenyl]sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C18H19ClN2O7S/c1-3-27-17(23)11-16(22)20-13-8-7-12(19)10-15(13)29(25,26)21-9-5-6-14(21)18(24)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,22)

InChI Key

RZVGLEGUQLDRRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.